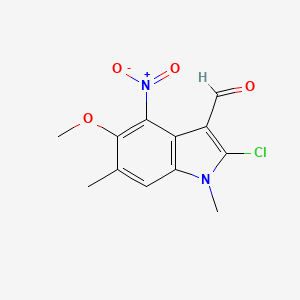![molecular formula C9H14NO5P B13996312 {2-[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethyl}phosphonic acid CAS No. 17985-82-9](/img/structure/B13996312.png)
{2-[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethyl}phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethyl}phosphonic acid is a complex organic compound with significant potential in various scientific fields. This compound features a pyridine ring substituted with hydroxyl and hydroxymethyl groups, along with an ethylphosphonic acid moiety. Its unique structure allows it to participate in diverse chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethyl}phosphonic acid typically involves multi-step organic synthesis. One common method starts with the preparation of the pyridine ring, followed by the introduction of hydroxyl and hydroxymethyl groups through selective functionalization. The final step involves the attachment of the ethylphosphonic acid group under controlled conditions, often using phosphonylation reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, {2-[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethyl}phosphonic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it valuable in understanding cellular processes.
Medicine
In medicine, this compound has potential therapeutic applications. It can be used to develop new drugs targeting specific enzymes or receptors involved in diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of {2-[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethyl}phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it useful in therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {2-[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl}phosphonic acid
- {2-[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]propyl}phosphonic acid
Uniqueness
{2-[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethyl}phosphonic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of the ethylphosphonic acid group. This combination of functional groups provides distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Propriétés
Numéro CAS |
17985-82-9 |
|---|---|
Formule moléculaire |
C9H14NO5P |
Poids moléculaire |
247.18 g/mol |
Nom IUPAC |
2-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethylphosphonic acid |
InChI |
InChI=1S/C9H14NO5P/c1-6-9(12)8(5-11)7(4-10-6)2-3-16(13,14)15/h4,11-12H,2-3,5H2,1H3,(H2,13,14,15) |
Clé InChI |
JWJVWJVYBWLXDN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C(=C1O)CO)CCP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Indole, 6-[(4-fluorophenyl)methyl]-2,3-dihydro-3,3-dimethyl-](/img/structure/B13996236.png)



![2-[[4,6-Bis(carboxymethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]acetic acid](/img/structure/B13996257.png)



![2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13996293.png)

![2-(Hydroxymethyl)-5-[6-(methylsulfanylmethylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B13996315.png)

